molecular formula C10H7N3 B13946334 Pyridazino[1,6-a]benzimidazole CAS No. 28891-00-1

Pyridazino[1,6-a]benzimidazole

Cat. No.: B13946334
CAS No.: 28891-00-1
M. Wt: 169.18 g/mol
InChI Key: TZQFROMCMLYBPC-UHFFFAOYSA-N
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Description

Pyridazino[1,6-a]benzimidazole is a nitrogen-containing heterocyclic compound characterized by a fused pyridazine and benzimidazole ring system. Its synthesis typically involves multi-step reactions starting from precursors such as benzoylpropionic acids and phenylhydrazines, as described in early work by Benjamin et al. (1986) . Modern methods, including one-pot multicomponent reactions using acetylacetic ester, aromatic aldehydes, and 2-aminobenzimidazole, have improved yields and purity .

Properties

IUPAC Name

pyridazino[1,6-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c1-2-5-9-8(4-1)12-10-6-3-7-11-13(9)10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQFROMCMLYBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572014
Record name Pyridazino[1,6-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28891-00-1
Record name Pyridazino[1,6-a]benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28891-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridazino[1,6-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from Benzoylpropionic Acids and Phenylhydrazines

A novel synthetic route reported involves starting from benzoylpropionic acids and phenylhydrazines, proceeding through a five-step sequence to yield pyridazino[1,6-a]benzimidazoles. This method is notable for its accessibility and versatility in producing a variety of derivatives. The key steps include:

  • Formation of hydrazone intermediates from benzoylpropionic acids and phenylhydrazines.
  • Cyclization to form the fused heterocyclic system.
  • Functional group manipulations to introduce substituents on the pyridazine ring.

This approach was highlighted in a 2015 study where eight pyridazino[1,6-a]benzimidazole derivatives were synthesized with potential biological activity, including interactions with benzodiazepine receptors.

Use of β-Ketosulfones and Diazonium Salts

β-Ketosulfones serve as versatile intermediates in heterocyclic synthesis. Their coupling with diazotized aromatic amines affords arylhydrazone derivatives, which can be cyclized to form pyridazine rings fused to benzimidazole systems. This method leverages the synthetic versatility of β-ketosulfones, which are readily prepared and serve as key building blocks in Michael and Knoevenagel reactions.

The reaction sequence involves:

  • Preparation of β-ketosulfones from appropriate precursors.
  • Diazotization of aromatic amines to form diazonium salts.
  • Coupling of β-ketosulfones with diazonium salts to yield arylhydrazones.
  • Cyclization under controlled conditions to form the this compound core.

This strategy has been used to access a broad range of fused heterocycles with potential biological relevance.

Metal-Catalyzed Cyclization Methods

Transition-metal catalysts, especially palladium-based systems, have been employed to facilitate cyclization reactions leading to fused benzimidazole derivatives. For example, palladium-catalyzed annulation of nitrophenyl-substituted isoindole derivatives under carbon monoxide pressure produces isoindolo[2,1-a]benzimidazole derivatives, which are structurally related to pyridazino[1,6-a]benzimidazoles.

Such metal-catalyzed methods offer:

  • High yields (up to 90% reported for related isoindolo derivatives).
  • Mild reaction conditions.
  • Potential for introducing diverse substituents via ligand and substrate variation.

Though direct application to this compound is less documented, these methods provide a valuable synthetic framework.

Metal-Free and Radical Cyclization Approaches

Intramolecular aryl radical cyclization has been demonstrated to construct fused benzimidazole systems. For example, radical cyclization of 2-arylthio-1-benzyl-1H-benzimidazole derivatives using tris(trimethylsilyl)silane as a radical initiator affords isoindolo[2,1-a]benzimidazole frameworks, which share structural features with pyridazino[1,6-a]benzimidazoles.

This approach is characterized by:

  • Use of radical precursors and mild radical initiators.
  • Formation of five-membered fused rings via homolytic aromatic substitution.
  • Lower yields (around 20%) but valuable for complex ring construction.

Comparative Table of Key Synthetic Routes

Methodology Starting Materials Key Reaction Type Yield Range Notes
Benzoylpropionic acids + phenylhydrazines Benzoylpropionic acids, phenylhydrazines Multi-step condensation & cyclization Moderate to high Five-step sequence, versatile for derivatives
β-Ketosulfones + diazonium salts β-Ketosulfones, diazonium salts Coupling & cyclization Moderate Builds pyridazine ring via arylhydrazone intermediates
Palladium-catalyzed annulation Nitrophenyl-substituted isoindoles Metal-catalyzed cyclization Up to 90% Requires CO pressure, high selectivity
Radical intramolecular cyclization 2-Arylthio-1-benzylbenzimidazole Radical cyclization ~20% Radical initiator needed, lower yield

Research Findings and Notes

  • The synthetic versatility of β-ketosulfones and their derivatives has been extensively utilized for constructing pyridazine-fused benzimidazole systems, highlighting their importance as intermediates in heterocyclic chemistry.

  • Transition-metal catalysis, particularly palladium-mediated processes, provides efficient access to complex fused heterocycles structurally related to this compound, although direct synthesis of this compound via such methods remains underexplored.

  • Radical cyclization methods, while offering innovative routes to fused benzimidazoles, often suffer from lower yields and require careful optimization.

  • The literature indicates a relatively unexplored status of the this compound ring system, suggesting opportunities for further methodological development and biological evaluation.

Chemical Reactions Analysis

Types of Reactions: Pyridazino[1,6-a]benzimidazole can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

Pyridazino[1,6-a]benzimidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of pyridazino[1,6-a]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a range of biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazino[1,6-a]benzimidazole shares structural motifs with other fused benzimidazole derivatives, but its pharmacological profile varies significantly. Below is a detailed comparison:

Pyrimido[1,6-a]benzimidazole Derivatives

  • Synthesis : Synthesized via [5+1] heterocyclization using carbon disulfide and diamines or ketoisothiocyanates .
  • Biological Activity: Anti-inflammatory: Sondhi et al. (2002) reported 3-methyl-8-nitro-tetrahydropyrimido[1,6-a]benzimidazol-1(2H)-thione with 46% anti-inflammatory activity (50 mg/kg, carrageenan-induced edema), comparable to ibuprofen (51%) . Antiviral: Pyrimido[1,6-a]benzimidazole derivatives showed low activity against HIV in vitro . SAR: Electron-withdrawing groups (e.g., –NO₂) at R1 enhance anti-inflammatory activity, while electron-rich groups reduce efficacy .

Pyridazino[1,6-a]benzimidazolium Salts

  • Synthesis : Condensation of 2-alkylbenzimidazolium salts with 1,2-diketones .
  • Biological Activity: Anti-inflammatory: Compound 1e (pyridazino[1,6-a]benzimidazolium salt) inhibited LPS-induced TNF-α production with IC₅₀ values of 4.49 μM (THP-1 cells) and 1.82 μM (human monocytes) .

Benzimidazole-Acridine Hybrids

  • Synthesis : Hybridization of benzimidazole with acridine via Friedländer reactions .
  • Biological Activity :
    • Anticancer : Sondhi et al. (2010) reported tricyclic benzimidazoles with kinase (CDK-1, CDK-5) inhibition and antiproliferative activity against HeLa cells (IC₅₀ < 10 μM) .
    • SAR : Electron-donating groups (e.g., –OCH₃) on benzimidazole improve cytotoxicity in HEPG2 cells, while electron-withdrawing groups reduce selectivity .

Triazolo-Pyrimido-Benzimidazole Systems

  • Synthesis : Cyclization of thioxopyrimidine intermediates with hydrazides .

Structure-Activity Relationship (SAR) Insights

  • Anti-inflammatory Activity: Pyridazino[1,6-a]benzimidazolium salts require a planar cationic structure for TNF-α inhibition . –NO₂ and –CH₃ groups enhance activity in pyrimido derivatives .
  • Anticancer Activity :
    • Planar polycyclic systems (e.g., naphthalene) improve DNA intercalation .
    • Electron-donating substituents on benzimidazole increase cytotoxicity in cancer cells .

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